molecular formula C14H9ClN2O2 B14242590 Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide CAS No. 346458-49-9

Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide

Cat. No.: B14242590
CAS No.: 346458-49-9
M. Wt: 272.68 g/mol
InChI Key: COUYXHWIPSRLNM-UHFFFAOYSA-N
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Description

Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide is a heterocyclic compound that contains a benzene ring fused to a pyrazine ring. The oxidation of both nitrogens in the pyrazine ring results in the formation of the 1,4-dioxide structure. This compound is known for its diverse biological properties, including antimicrobial, antitumoral, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including 7-chloro-2-phenylquinoxaline, 1,4-dioxide, often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines with different functional groups, enhancing their biological and chemical properties .

Scientific Research Applications

Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide involves the production of reactive oxygen species (ROS) and the inhibition of key enzymes and pathways. The compound can cause DNA damage, leading to cell death in microbial and cancer cells. It also interacts with various molecular targets, including enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide stands out due to its unique combination of a chlorine atom and a phenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .

Properties

CAS No.

346458-49-9

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

6-chloro-4-oxido-3-phenylquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C14H9ClN2O2/c15-11-6-7-12-13(8-11)17(19)14(9-16(12)18)10-4-2-1-3-5-10/h1-9H

InChI Key

COUYXHWIPSRLNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+](=O)C3=C(N2[O-])C=C(C=C3)Cl

Origin of Product

United States

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